Cas no 923773-32-4 ([(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1H-indole-2-carboxylate)
![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1H-indole-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/923773-32-4x500.png)
[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1H-indole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 923773-32-4
- AKOS033585799
- Z17755480
- EN300-26686722
- [(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1H-indole-2-carboxylate
-
- インチ: 1S/C17H17N3O3/c1-17(10-18,12-6-7-12)20-15(21)9-23-16(22)14-8-11-4-2-3-5-13(11)19-14/h2-5,8,12,19H,6-7,9H2,1H3,(H,20,21)
- InChIKey: JTZYNPXYMFGYPE-UHFFFAOYSA-N
- ほほえんだ: O=C(COC(C1=CC2C=CC=CC=2N1)=O)NC(C#N)(C)C1CC1
計算された属性
- せいみつぶんしりょう: 311.12699141g/mol
- どういたいしつりょう: 311.12699141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 536
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1H-indole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686722-0.05g |
[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1H-indole-2-carboxylate |
923773-32-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1H-indole-2-carboxylate 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1H-indole-2-carboxylateに関する追加情報
Professional Introduction to [(1-cyano-1-cyclopropylethyl)carbamoyl)methyl 1H-indole-2-carboxylate] (CAS No. 923773-32-4)
[(1-cyano-1-cyclopropylethyl)carbamoyl)methyl 1H-indole-2-carboxylate] is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 923773-32-4, represents a fascinating intersection of heterocyclic chemistry and medicinal chemistry, offering potential applications in the development of novel therapeutic agents.
The molecular structure of this compound features a methyl 1H-indole-2-carboxylate moiety, which is a well-known pharmacophore in drug discovery. The indole ring system is particularly noteworthy due to its presence in numerous bioactive molecules, including some of the most widely used medications today. The (1-cyano-1-cyclopropylethyl)carbamoyl substituent adds an additional layer of complexity, introducing both electronic and steric effects that can modulate the compound's biological activity.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of such compounds with greater accuracy. The (1-cyano-1-cyclopropylethyl)carbamoyl)methyl 1H-indole-2-carboxylate structure has been subjected to molecular dynamics simulations, which suggest that it may exhibit favorable solubility and metabolic stability. These properties are crucial for the development of drugs that can be administered orally and maintain efficacy over prolonged periods.
In the realm of medicinal chemistry, the synthesis of this compound has been refined through multi-step organic reactions, leveraging modern catalytic methods to enhance yield and purity. The introduction of the cyano group at the cyclopropyl ethyl position not only influences the electronic distribution within the molecule but also opens up possibilities for further derivatization. Such modifications can lead to analogs with enhanced binding affinity or altered pharmacological profiles.
One of the most intriguing aspects of this compound is its potential as a precursor for more complex drug candidates. The methyl 1H-indole-2-carboxylate core is a versatile scaffold that can be functionalized in various ways, allowing chemists to explore different therapeutic avenues. For instance, it could serve as a building block for designing inhibitors targeting enzymes involved in inflammatory pathways or for creating ligands that interact with specific receptors in the body.
The indole scaffold itself has been extensively studied for its role in modulating neurological functions. Compounds containing indole moieties have shown promise in treating conditions such as depression, anxiety, and neurodegenerative diseases. The unique substitution pattern in (1-cyano-1-cyclopropylethyl)carbamoyl)methyl 1H-indole-2-carboxylate may confer novel biological activities that could be exploited for therapeutic purposes.
From a synthetic chemistry perspective, the preparation of this compound involves challenging steps that require precise control over reaction conditions. The introduction of the cyano group necessitates careful handling to prevent decomposition or side reactions. Similarly, the attachment of the carbamoyl moiety demands an optimized protocol to ensure high regioselectivity and yield. These synthetic challenges underscore the importance of innovative methodologies in modern drug development.
Recent publications have highlighted the use of this compound in preclinical studies aimed at identifying new therapeutic targets. Researchers have employed it as a tool compound to investigate the mechanisms underlying various diseases. Its unique structural features make it an attractive candidate for exploring interactions with biological macromolecules such as proteins and nucleic acids. Such studies could provide valuable insights into disease pathways and inform the design of next-generation therapeutics.
The potential applications of (1-cyano-1-cyclopropylethyl)carbamoyl)methyl 1H-indole-2-carboxylate extend beyond traditional pharmaceuticals. Its structural motifs are also relevant in materials science, where indole derivatives are being explored for their optoelectronic properties. The presence of conjugated systems and electron-withdrawing groups like the cyano moiety makes this compound a candidate for applications in organic electronics and photovoltaic devices.
In conclusion, [(1-cyano-1-cyclopropylethyl)carbamoyl)methyl 1H-indole-2-carboxylate](CAS No. 923773-32-4) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its complex structure, featuring a methyl 1H-indole-2-carboxylate core and an intricate substituent pattern, makes it a valuable scaffold for drug discovery and innovation. As research continues to uncover new applications for this molecule, its importance in advancing scientific knowledge and developing novel therapeutics is bound to grow.
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